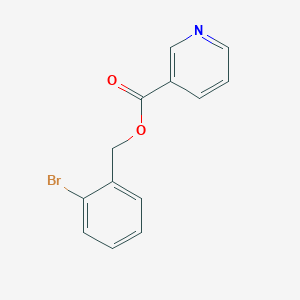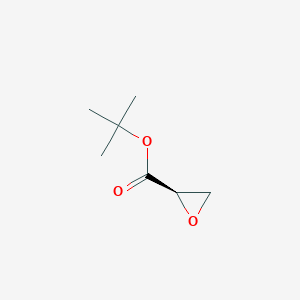
(R)-tert-Butyl oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl oxirane-2-carboxylate is a chiral epoxide compound with a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl oxirane-2-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: ®-tert-Butyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids, bases, or nucleophiles, leading to the formation of β-hydroxy esters.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Reduction reactions: The compound can be reduced to form the corresponding diol.
Common Reagents and Conditions:
Acid-catalyzed ring-opening: Uses acids like sulfuric acid or hydrochloric acid.
Base-catalyzed ring-opening: Employs bases such as sodium hydroxide or potassium tert-butoxide.
Nucleophilic ring-opening: Utilizes nucleophiles like amines, thiols, or alcohols.
Major Products Formed:
β-Hydroxy esters: Formed from ring-opening reactions.
Substituted alcohols or amines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl oxirane-2-carboxylate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used.
Vergleich Mit ähnlichen Verbindungen
- ®-Ethyl oxirane-2-carboxylate
- ®-Methyl oxirane-2-carboxylate
- ®-Phenyl oxirane-2-carboxylate
Comparison: ®-tert-Butyl oxirane-2-carboxylate is unique due to its bulky tert-butyl ester group, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications where these factors are crucial.
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
tert-butyl (2R)-oxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
DPZMUWXOAMOYDT-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H]1CO1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11758739.png)
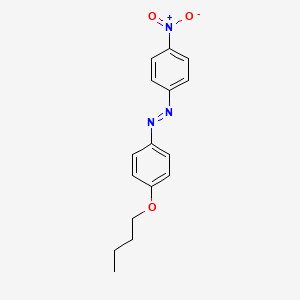
![2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11758750.png)
![[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)
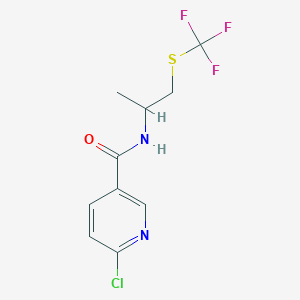
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
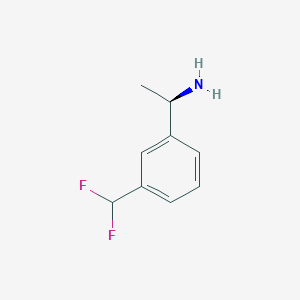
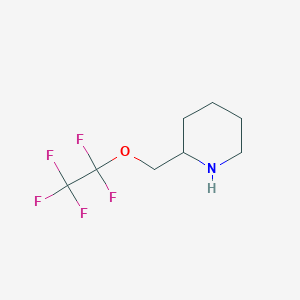
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
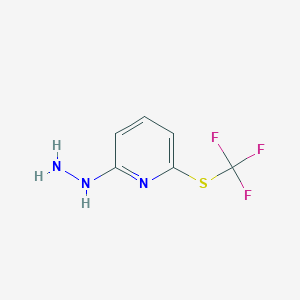
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
